

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyloxindole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Methyloxindole**

Cat. No.: **B030408**

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methyloxindole** (CAS No: 1504-06-9), a key heterocyclic compound of interest in various fields of chemical and biological research. This document collates available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting them in a structured format for easy reference and comparison. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.

Introduction

3-Methyloxindole, with the IUPAC name 3-methyl-1,3-dihydro-2H-indol-2-one, is a derivative of oxindole.^[1] The oxindole scaffold is a prominent structural motif in numerous natural products and synthetic compounds with significant biological activities, making its derivatives, such as **3-Methyloxindole**, important subjects of study. Understanding the spectroscopic properties of **3-Methyloxindole** is fundamental for its identification, characterization, and the analysis of its role in various chemical and biological processes. It has been identified as a metabolite of 3-methylindole (skatole) in various biological systems.^{[2][3]}

Spectroscopic Data

The following sections summarize the available NMR, IR, and MS data for **3-Methyloxindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally verified ^1H and ^{13}C NMR dataset for **3-Methyloxindole** is not readily available in a single public source, data for the parent compound, oxindole, and substituted derivatives can be used to predict the expected chemical shifts. The data presented below is a combination of referenced data for similar compounds and predicted values.

Table 1: Predicted ^1H NMR Spectral Data for **3-Methyloxindole**

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-1 (NH)	~8.0	Singlet	-
H-4	~7.2	Doublet	~7.5
H-5	~7.0	Triplet	~7.5
H-6	~7.3	Triplet	~7.5
H-7	~6.9	Doublet	~7.5
3-CH ₃	~1.5	Doublet	~7.5
H-3	~3.5	Quartet	~7.5

Table 2: Predicted ^{13}C NMR Spectral Data for **3-Methyloxindole**

Carbon	Predicted Chemical Shift (ppm)
C-2 (C=O)	~180
C-3	~40
C-3a	~128
C-4	~125
C-5	~122
C-6	~129
C-7	~110
C-7a	~142
3-CH ₃	~15

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methyloxindole** exhibits characteristic absorption bands corresponding to its functional groups. A vapor phase IR spectrum is available from public databases.

Table 3: IR Spectral Data for **3-Methyloxindole**

Frequency (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Sharp	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~2970	Medium	Aliphatic C-H Stretch
~1710	Strong, Sharp	C=O (Amide) Stretch
~1620	Medium	C=C Aromatic Ring Stretch
~1470	Medium	C-H Bend (CH ₃)
~750	Strong	C-H Out-of-plane Bend (ortho-disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry data for **3-Methyloxindole** has been obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for **3-Methyloxindole**

m/z	Relative Intensity (%)	Possible Fragment
147	100	[M] ⁺ (Molecular Ion)
118	60	[M - CHO] ⁺
91	40	[C ₇ H ₇] ⁺
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

NMR Spectroscopy Protocol (General for Oxindoles)

- Sample Preparation: Dissolve 5-10 mg of the **3-Methyloxindole** sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid **3-Methyloxindole** sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum using an FTIR spectrometer equipped with an ATR accessory. Typically, spectra are collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

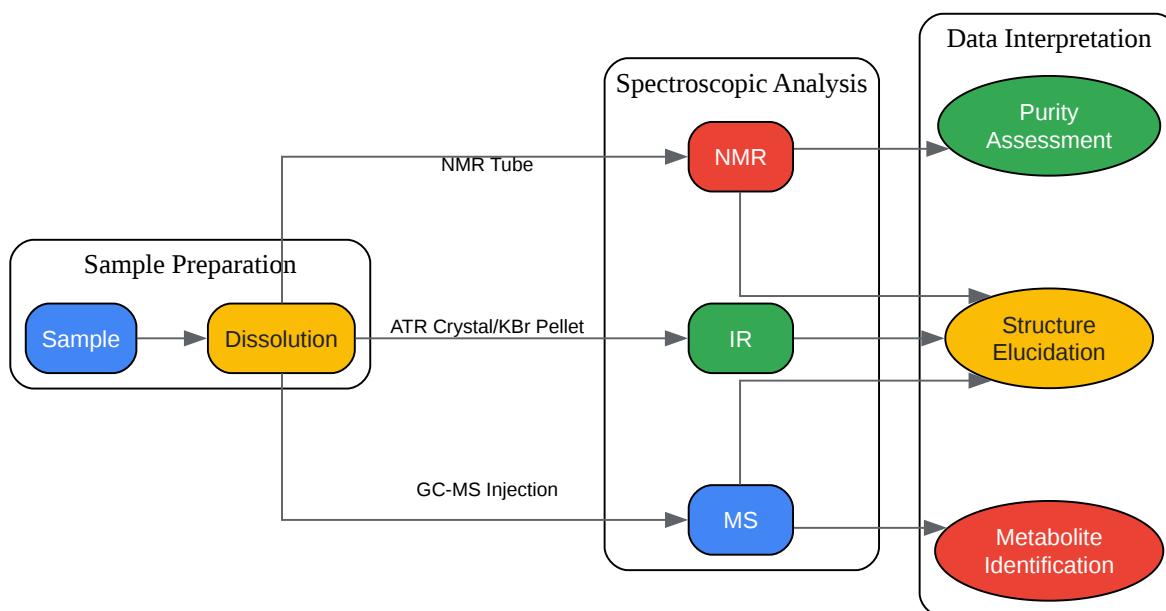
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Dissolve a small amount of **3-Methyloxindole** in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
- GC Separation: Inject 1 μL of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.
- MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass spectrometer is set to scan a mass range of m/z 50-500.
- Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to **3-Methyloxindole** are analyzed to determine its retention time and

fragmentation pattern.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small molecule like **3-Methyloxindole**.



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Caption: General workflow for the spectroscopic analysis of **3-Methyloxindole**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyloxindole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030408#3-methyloxindole-spectroscopy-data-nmr-ir-ms>]

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